2-(4-fluorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide
Description
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O4S/c1-13(28-16-7-3-14(20)4-8-16)18(25)23-15-5-9-17(10-6-15)29(26,27)24-19-21-11-2-12-22-19/h2-13H,1H3,(H,23,25)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNDMASTMOWFDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2)OC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:
Preparation of 4-fluorophenol: This can be achieved through the fluorination of phenol using a fluorinating agent such as hydrogen fluoride or a fluorinating reagent like Selectfluor.
Formation of 4-fluorophenoxy intermediate: The 4-fluorophenol is then reacted with an appropriate halide (e.g., 4-bromophenyl) under basic conditions to form the 4-fluorophenoxy intermediate.
Synthesis of pyrimidin-2-ylsulfamoyl intermediate: This involves the reaction of pyrimidine-2-sulfonyl chloride with an amine to form the pyrimidin-2-ylsulfamoyl intermediate.
Coupling reaction: The final step involves coupling the 4-fluorophenoxy intermediate with the pyrimidin-2-ylsulfamoyl intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with nucleophiles.
Scientific Research Applications
Cancer Therapy
Research indicates that compounds similar to 2-(4-fluorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide exhibit properties that inhibit specific kinases involved in cancer progression. A study highlighted the effectiveness of such compounds in targeting Axl kinase , which is implicated in various cancers. Inhibiting Axl can lead to reduced tumor growth and improved patient outcomes .
Antimicrobial Activity
The sulfonamide component of the compound suggests potential antimicrobial properties. Sulfonamides are known for their effectiveness against a range of bacteria and have been explored for use in treating infections resistant to conventional antibiotics. In vitro studies have shown that derivatives of this compound can inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .
Inflammation and Autoimmune Diseases
Compounds with structural similarities have been investigated for their anti-inflammatory properties. The pyrimidine ring may interact with inflammatory pathways, providing therapeutic avenues for conditions such as rheumatoid arthritis and other autoimmune disorders. Early-stage research has demonstrated that these compounds can modulate immune responses, potentially leading to new treatments .
Case Study 1: Axl Kinase Inhibition
A study published in Cancer Research evaluated the effects of a related compound on Axl kinase activity in cancer cell lines. The results indicated a significant reduction in cell proliferation and increased apoptosis in treated cells compared to controls. This suggests that the compound could be developed into a therapeutic agent targeting Axl-dependent tumors .
Case Study 2: Antimicrobial Efficacy
In a laboratory setting, researchers tested the antimicrobial activity of various sulfonamide derivatives against Staphylococcus aureus. The results showed that certain derivatives exhibited potent antibacterial effects, indicating that modifications to the structure of this compound could enhance its efficacy as an antimicrobial agent .
Case Study 3: Anti-inflammatory Mechanism
A preclinical study investigated the anti-inflammatory effects of pyrimidine derivatives in models of rheumatoid arthritis. The findings suggested that these compounds could reduce inflammatory markers and improve joint function, supporting their potential use in treating autoimmune diseases .
Biological Activity
2-(4-fluorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide is a synthetic compound that has gained attention in pharmacological research due to its potential biological activities, particularly in the context of antitumor applications. Its unique chemical structure, featuring a fluorophenoxy group and a pyrimidinylsulfamoyl moiety, suggests a multifaceted mechanism of action.
- IUPAC Name: this compound
- Molecular Formula: C19H17FN4O4S
- Molecular Weight: 421.43 g/mol
The compound primarily functions as an intermediate in the synthesis of various antitumor agents. Its mechanism involves the modulation of sodium channels, which play a critical role in neuronal excitability and pain pathways. By interacting with these channels, the compound exhibits potential analgesic properties and may influence cellular signaling pathways related to cancer progression.
Pharmacological Effects
-
Antitumor Activity:
- The compound has shown promise in inhibiting tumor cell proliferation in preclinical studies, particularly in models of non-small cell lung cancer (NSCLC) and ovarian cancer. Its ability to act as an alkylating agent on DNA contributes to its antitumor efficacy by inducing DNA damage and apoptosis in malignant cells.
-
Neuroprotective Properties:
- Research indicates that the compound may exert neuroprotective effects by stabilizing sodium channel activity, which can mitigate neuronal hyperexcitability associated with various neurological disorders.
-
Analgesic Effects:
- The modulation of sodium channels suggests potential applications in pain management, making it a candidate for further exploration in analgesic therapies.
Case Study 1: Antitumor Efficacy
In a study evaluating the antitumor effects of this compound, researchers observed significant inhibition of cell growth in NSCLC cell lines. The compound induced apoptosis through the activation of caspase pathways, demonstrating its potential as a therapeutic agent against resistant tumor types.
Case Study 2: Sodium Channel Modulation
A pharmacological assessment highlighted that the compound selectively modulates sodium channel activity, leading to reduced excitability in neuronal models. This effect was quantified using patch-clamp techniques, revealing a state-dependent blockade that could inform future analgesic drug development.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antitumor | Inhibits proliferation in NSCLC and ovarian cancer | , |
| Neuroprotection | Stabilizes sodium channel activity | , |
| Analgesic | Modulates pain pathways | , |
| Property | Value |
|---|---|
| Molecular Weight | 421.43 g/mol |
| Molecular Formula | C19H17FN4O4S |
| IUPAC Name | This compound |
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following compounds share structural motifs with the target molecule, differing in substituents or core modifications:
Table 1: Comparison of Structural Analogs
Critical Analysis of Substituent Effects
Propanamide Backbone Modifications
- Chloro vs. Fluoro Substitution: The chloro analog () has a lower molecular weight (340.79 vs. 416.42) and higher predicted acidity (pKa ~6.13), which may influence solubility and target binding . In contrast, the target compound’s 4-fluorophenoxy group improves metabolic stability, a common strategy in drug design .
Sulfamoylphenyl-Pyrimidine Moieties
- Pyrimidine Substitutions : Methyl groups on pyrimidine () enhance lipophilicity and may improve membrane permeability. The target compound’s unsubstituted pyrimidine might favor interactions with polar enzyme active sites .
- Sulfonamide Linkage : Present in all analogs, this group is critical for hydrogen bonding with biological targets like ureases or kinases .
Phenoxy Group Variations
- Biphenyl vs. Monophenyl: The fluoro-biphenyl group in extends conjugation, possibly improving π-π stacking interactions with aromatic residues in enzymes .
Physicochemical and Pharmacological Implications
- Molecular Weight and Lipophilicity : The target compound (416.42 g/mol) falls within the acceptable range for oral bioavailability (Rule of Five). Its fluoro and sulfonamide groups balance hydrophilicity and lipophilicity .
- ’s antitumor benzo-N-hydroxy amides share sulfonamide motifs, hinting at broader therapeutic relevance .
Q & A
Q. Q1. What are the validated synthetic routes for 2-(4-fluorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer : The synthesis typically involves multi-step organic reactions:
Intermediate Formation : Coupling 4-fluorophenol with a propanamide backbone via nucleophilic substitution (e.g., using a chloro- or bromo-propanoyl chloride under basic conditions).
Sulfamoyl Group Introduction : Reacting 4-aminophenyl sulfonamide with pyrimidin-2-yl chloride in the presence of a coupling agent (e.g., EDC/HOBt) to form the pyrimidin-2-ylsulfamoyl moiety.
Final Amide Bond Formation : Condensing intermediates using carbodiimide-based coupling agents.
Optimization Strategies :
- Control reaction temperature (e.g., 0–5°C for exothermic steps).
- Use anhydrous solvents (e.g., DMF or DCM) to minimize hydrolysis.
- Monitor progress via TLC or HPLC to isolate intermediates .
Q. Q2. What spectroscopic techniques are recommended for confirming the structural integrity of this compound?
Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Verify aromatic protons (δ 6.5–8.5 ppm for fluorophenoxy and pyrimidine rings) and amide protons (δ 8.0–10.0 ppm).
- 19F NMR : Confirm the presence of the fluorine atom (δ -110 to -120 ppm).
- Mass Spectrometry (HRMS) : Validate molecular weight (calculated for C₁₉H₁₈FN₃O₄S: 419.10 g/mol) and isotopic patterns.
- IR Spectroscopy : Identify characteristic bands (e.g., N–H stretch at ~3300 cm⁻¹, S=O at ~1350 cm⁻¹) .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
Methodological Answer : Contradictions may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms.
- Solubility Issues : Use co-solvents (e.g., DMSO ≤0.1%) and confirm solubility via dynamic light scattering.
- Metabolic Stability : Perform liver microsome assays to assess degradation rates.
Resolution Strategies :
Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀).
Conduct structural analogs studies to isolate pharmacophore contributions .
Q. Q4. What computational methods are suitable for predicting the compound’s interaction with biological targets (e.g., kinases or sulfotransferases)?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase IX).
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the fluorophenoxy group in hydrophobic pockets.
- QSAR Modeling : Corrogate substituent effects (e.g., fluorine’s electron-withdrawing impact on pyrimidine ring electronics) .
Experimental Design and Data Analysis
Q. Q5. How should researchers design dose-response experiments to evaluate enzyme inhibition potency?
Methodological Answer :
- Dose Range : Test 0.1 nM–100 µM in triplicate.
- Controls : Include a positive inhibitor (e.g., acetazolamide for carbonic anhydrase) and vehicle control.
- Data Normalization : Express activity as % inhibition relative to controls.
- Curve Fitting : Use GraphPad Prism to calculate IC₅₀ via nonlinear regression (four-parameter logistic model) .
Q. Q6. What strategies mitigate batch-to-batch variability in compound synthesis?
Methodological Answer :
- Strict QC Protocols :
- Purity ≥95% by HPLC (C18 column, acetonitrile/water gradient).
- Characterize intermediates via LC-MS before proceeding.
- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy for real-time analysis.
- Scale-Up Consistency : Maintain identical stirring rates and temperature profiles across batches .
Contradiction Analysis
Q. Q7. Why might in vitro enzyme inhibition data conflict with cellular activity assays?
Methodological Answer :
- Membrane Permeability : Use Caco-2 assays to quantify permeability (Papp <1 ×10⁻⁶ cm/s indicates poor uptake).
- Protein Binding : Measure free fraction via equilibrium dialysis (e.g., >90% binding reduces effective concentration).
- Off-Target Effects : Perform kinome-wide profiling (e.g., DiscoverX panel) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
